Cas no 1890328-26-3 (tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate)

Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a hydroxyethyl substituent. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its Boc group serves as a protective moiety for amines, enabling selective reactions under mild conditions. The hydroxyethyl side chain enhances solubility in polar solvents, facilitating purification and handling. Its stability under basic conditions and ease of deprotection with acids make it a versatile intermediate in peptide and heterocycle synthesis. The compound’s well-defined reactivity and compatibility with diverse reaction conditions underscore its utility in complex molecular constructions.
tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate structure
1890328-26-3 structure
Product Name:tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate
CAS No:1890328-26-3
MF:C14H21NO3
MW:251.321444272995
CID:5939871
PubChem ID:117114398
Update Time:2025-06-07

tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate
    • EN300-1881819
    • tert-butyl N-[5-(2-hydroxyethyl)-2-methylphenyl]carbamate
    • 1890328-26-3
    • Inchi: 1S/C14H21NO3/c1-10-5-6-11(7-8-16)9-12(10)15-13(17)18-14(2,3)4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)
    • InChI Key: GYRCDLCMIPYZFF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C=CC=1C)CCO)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 251.15214353g/mol
  • Monoisotopic Mass: 251.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.6Ų

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Additional information on tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate

Professional Introduction to Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate (CAS No. 1890328-26-3)

Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate, with the CAS number 1890328-26-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its tert-butyl and N-5-(2-hydroxyethyl)-2-methylphenylcarbamate functional groups, has garnered attention due to its potential applications in drug development and molecular research.

The structure of this compound encompasses a carbamate moiety attached to a substituted phenyl ring, which is further modified with a tert-butyl group and a hydroxyethyl side chain. Such structural features make it a versatile molecule for various chemical modifications and biological interactions. The presence of the hydroxyethyl group introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.

In recent years, there has been growing interest in carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The specific arrangement of functional groups in Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate makes it a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The carbamate group is often involved in the design of drugs that target enzymes and receptors, making it an attractive scaffold for medicinal chemists. Additionally, the hydroxyethyl group can serve as a site for further functionalization, allowing for the creation of derivatives with enhanced pharmacological properties.

Recent studies have highlighted the importance of substituents like the tert-butyl group in influencing the biological activity of carbamate compounds. The tert-butyl group, being a bulky alkyl group, can sterically hinder interactions with biological targets, thereby modulating the compound's efficacy and selectivity. This feature makes Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate a valuable tool for studying structure-activity relationships (SAR) in drug design.

The compound's potential applications extend beyond pharmaceuticals. In materials science, carbamate derivatives are being explored for their role in polymer synthesis and as additives in industrial processes. The polar nature of the hydroxyethyl group also makes it suitable for use as a surfactant or emulsifier in various formulations.

In academic research, Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate has been utilized as a building block for more complex molecules. Its versatility allows researchers to modify its structure and explore new chemical pathways. For instance, it can be used to synthesize novel heterocyclic compounds or to develop new methods for carbamate bond formation.

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors such as aniline derivatives and carbamic acid esters. The introduction of the hydroxyethyl group requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these objectives.

In terms of biological activity, preliminary studies suggest that Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate exhibits moderate activity against certain enzymatic targets. This has prompted further investigation into its potential as an inhibitor or modulator of these enzymes. Such studies are crucial for understanding its mechanism of action and identifying possible therapeutic applications.

The compound's stability under various conditions is another area of interest. Researchers are examining its behavior under different pH levels, temperatures, and solvent systems to determine its suitability for industrial applications. Additionally, studies on its degradation products are being conducted to assess any potential environmental impact.

The future prospects for Tert-butyl N-5-(2-hydroxyethyl)-2-methylphenylcarbamate are promising. As our understanding of molecular interactions continues to grow, so does the potential for this compound to play a significant role in drug discovery and development. Its unique structural features make it a valuable asset in the chemist's toolkit, offering opportunities for innovation across multiple disciplines.

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